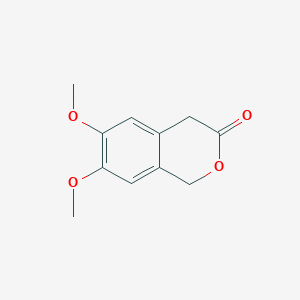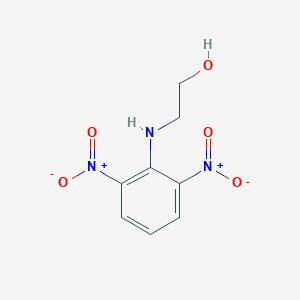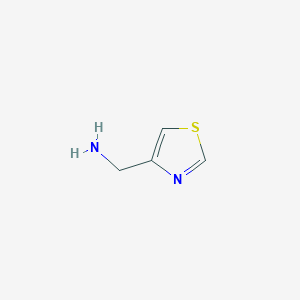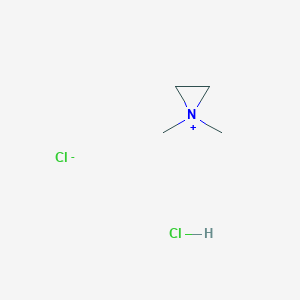
4-tert-Butyl-2,6-diphenylphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2,6-diphenylphosphinine is a chemical compound characterized by the presence of a phosphorin ring substituted with tert-butyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2,6-diphenylphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorin ring to other phosphorus-containing compounds.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphorin derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2,6-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2,6-diphenylphosphinine involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, influencing various chemical and biological pathways. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-: Another phosphorin derivative with three tert-butyl groups.
Phenol, 2,4-bis(1,1-dimethylethyl)-: A phenol derivative with similar tert-butyl substitution.
Uniqueness
4-tert-Butyl-2,6-diphenylphosphinine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and phenyl groups makes it a versatile compound for various applications, distinguishing it from other phosphorin derivatives.
Eigenschaften
CAS-Nummer |
17420-26-7 |
|---|---|
Molekularformel |
C21H21P |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-tert-butyl-2,6-diphenylphosphinine |
InChI |
InChI=1S/C21H21P/c1-21(2,3)18-14-19(16-10-6-4-7-11-16)22-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChI-Schlüssel |
ATCMPNFSIRZGFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
4-(1,1-Dimethylethyl)-2,6-diphenylphosphorin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)









